Capzimin

Description

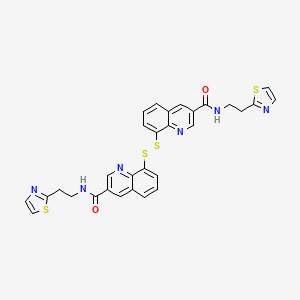

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(1,3-thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N6O2S4/c37-29(33-9-7-25-31-11-13-39-25)21-15-19-3-1-5-23(27(19)35-17-21)41-42-24-6-2-4-20-16-22(18-36-28(20)24)30(38)34-10-8-26-32-12-14-40-26/h1-6,11-18H,7-10H2,(H,33,37)(H,34,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEOHKZPZKEZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)SSC3=CC=CC4=CC(=CN=C43)C(=O)NCCC5=NC=CS5)C(=O)NCCC6=NC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N6O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Capzimin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capzimin is a first-in-class, potent, and specific inhibitor of the proteasome-associated deubiquitinase Rpn11 (also known as PSMD14), a key component of the 19S regulatory particle of the 26S proteasome. By targeting Rpn11, Capzimin offers a distinct mechanism of action compared to traditional 20S proteasome inhibitors like bortezomib. This guide provides a detailed technical overview of Capzimin's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the involved cellular pathways.

Core Mechanism of Action: Rpn11 Inhibition

Capzimin functions as a reversible and uncompetitive inhibitor of the Rpn11 isopeptidase.[1][2] Rpn11 is a metalloprotease belonging to the JAMM (Jab1/MPN/Mov34) domain family, which requires a zinc ion (Zn²⁺) for its catalytic activity.[3] The primary mechanism of Capzimin involves the chelation of this essential Zn²⁺ ion within the Rpn11 active site. This action directly inhibits the deubiquitinating activity of Rpn11, which is responsible for removing polyubiquitin chains from proteins just before their degradation by the proteasome.

The inhibition of Rpn11 leads to the accumulation of polyubiquitinated proteins at the proteasome, causing proteotoxic stress. This cellular stress triggers the Unfolded Protein Response (UPR) and ultimately induces apoptosis, or programmed cell death, in cancer cells.[4][5] A key advantage of this mechanism is its efficacy in cancer cells that have developed resistance to 20S proteasome inhibitors like bortezomib.[4][5]

Signaling Pathway of Capzimin-Induced Apoptosis

Caption: Signaling pathway of Capzimin leading to apoptosis.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Capzimin

| Target Enzyme | IC₅₀ (µM) | Selectivity vs. Rpn11 |

| Rpn11 | 0.34 | - |

| CSN5 | 30 | ~88-fold |

| AMSH | 4.5 | ~13-fold |

| BRCC36 | 2.3 | ~7-fold |

Data sourced from MedchemExpress and other publications.[3][6]

Table 2: Anti-proliferative Activity of Capzimin (GI₅₀)

| Cell Line | Cancer Type | GI₅₀ (µM) |

| K562 | Leukemia | 1.0 |

| SR | Leukemia | 0.67 |

| NCI-H460 | Non-small cell lung cancer | 0.7 |

| MCF7 | Breast cancer | 1.0 |

Data represents the concentration required for 50% inhibition of cell growth.[6]

Experimental Protocols

Rpn11 Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the deubiquitinating activity of Rpn11.

Methodology:

-

A substrate consisting of four tandem ubiquitin molecules (Ub₄) linked to a fluorescently labeled peptide is used.

-

In the absence of Rpn11 activity, the large Ub₄-peptide molecule tumbles slowly in solution, resulting in a high fluorescence polarization signal.

-

Upon cleavage of the peptide by active Rpn11, the smaller fluorescent peptide tumbles more rapidly, leading to a decrease in fluorescence polarization.

-

The assay is performed by incubating purified 26S proteasome with the Ub₄-peptide substrate in the presence of varying concentrations of Capzimin.

-

The IC₅₀ value is determined by measuring the concentration of Capzimin required to inhibit 50% of the Rpn11-mediated decrease in fluorescence polarization.

Cell Growth Inhibition Assay (CellTiter-Glo®)

This assay determines the effect of Capzimin on the proliferation of cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of Capzimin or a vehicle control (DMSO).

-

After a 72-hour incubation period, the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Luminescence is measured using a plate reader.

-

The GI₅₀ value is calculated as the concentration of Capzimin that causes a 50% reduction in the luminescent signal compared to the vehicle-treated control cells.[4]

Western Blot Analysis for Ubiquitinated Proteins and Apoptosis Markers

This technique is used to visualize the cellular effects of Capzimin treatment.

Methodology:

-

Cancer cell lines (e.g., HCT116, 22RV1, PC3) are treated with Capzimin (e.g., 5 µM) or a vehicle control for a specified duration (e.g., 48 hours).[6]

-

Cells are harvested, and total protein lysates are prepared.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as:

-

Ubiquitin (to detect accumulation of polyubiquitinated proteins)

-

p53 and Hif1α (known proteasome substrates)

-

PARP1 and Caspase-3 (markers of apoptosis)

-

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflow

The following diagram illustrates the logical progression from identifying a need for new proteasome inhibitors to confirming the mechanism of action of Capzimin.

Caption: Logical workflow for the discovery and characterization of Capzimin.

Conclusion

Capzimin represents a novel class of proteasome inhibitors that specifically target the deubiquitinase activity of Rpn11. Its distinct mechanism of action, characterized by the chelation of the catalytic zinc ion in the Rpn11 active site, leads to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response, and subsequent apoptosis in cancer cells. The efficacy of Capzimin in bortezomib-resistant models highlights its potential as a valuable therapeutic agent in oncology. The experimental protocols and data presented in this guide provide a comprehensive foundation for further research and development of Rpn11 inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

Capzimin: A Technical Guide to the Inhibition of Rpn11 Deubiquitinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capzimin has emerged as a significant small-molecule inhibitor of the Rpn11 deubiquitinase, a critical component of the 19S regulatory particle of the 26S proteasome.[1] Rpn11, a metalloprotease of the JAMM family, is responsible for cleaving polyubiquitin chains from substrates immediately before their degradation by the 20S core particle.[2][3] Its essential role in the ubiquitin-proteasome system (UPS) makes it a compelling target for therapeutic intervention, particularly in oncology.[4][5] Unlike conventional proteasome inhibitors that target the proteolytic sites within the 20S core, Capzimin offers an alternative mechanism by targeting the deubiquitination step, which may provide a strategy to overcome resistance to existing therapies.[1][6] This document provides a comprehensive technical overview of Capzimin, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

Capzimin acts as a potent and selective inhibitor of Rpn11.[1][6] Its mechanism involves the chelation of the catalytic Zn2+ ion within the JAMM motif of Rpn11.[4][5] This interaction is facilitated by the quinoline-8-thiol (8TQ) moiety of Capzimin, which binds to the zinc ion in a bidentate manner.[4][7] Computational modeling suggests that in addition to chelating the active site zinc, Capzimin also forms a stable hydrogen bond with the side chain of Thr129 and interacts with residues in the distal ubiquitin binding site, contributing to its inhibitory activity and selectivity.[4][8]

The inhibition of Rpn11 by Capzimin is characterized as uncompetitive, indicating that it binds to the enzyme-substrate complex.[1][8] This mode of inhibition suggests that Capzimin may stabilize the interaction between Rpn11 and its ubiquitinated substrate, thereby preventing the release of the deubiquitinated product and stalling the degradation process. By inhibiting Rpn11, Capzimin leads to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][9][10]

Signaling Pathway and Experimental Workflow

To visually represent the context of Capzimin's action, the following diagrams illustrate the ubiquitin-proteasome signaling pathway and a general experimental workflow for evaluating Rpn11 inhibitors.

Quantitative Data

The efficacy and selectivity of Capzimin have been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of Capzimin

| Target | IC50 (μM) | Inhibition Type | Reference(s) |

| Rpn11 | 0.34 | Uncompetitive | [8] |

| BRCC36 | 2.3 | Competitive | [8][11] |

| AMSH | 4.5 | Competitive | [8][11] |

| CSN5 | 30 | - | [11][12] |

| Glyoxalase I (GLO1) | 43 | - | [1] |

Table 2: Cellular Activity of Capzimin

| Cell Line | Assay | Value (μM) | Reference(s) |

| HCT116 | GI50 (10% FBS) | ~2.0 | [1] |

| HCT116 | GI50 (2.5% FBS) | 0.6 | [1] |

| NCI-60 Panel | Median GI50 | 3.3 | [1][11] |

| SR (Leukemia) | GI50 | 0.67 | [1][11] |

| K562 (Leukemia) | GI50 | 1.0 | [1][11] |

| NCI-H460 (NSCLC) | GI50 | 0.7 | [1][11] |

| MCF7 (Breast Cancer) | GI50 | 1.0 | [1][11] |

| A549 | IC50 | 3.8 | [11] |

| UbG76V-GFP stabilization | IC50 | 0.6 | [1][13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize Capzimin.

Rpn11 Deubiquitinase Activity Assay (Fluorescence Polarization)

This assay measures the deubiquitinating activity of Rpn11 by monitoring the change in fluorescence polarization of a specific substrate.

Materials:

-

Purified human 26S proteasome

-

Substrate: Ub4-peptideOG (a tetra-ubiquitin chain followed by an Oregon Green-labeled peptide)

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 1mM MgCl2, 50 μM ATP, 1 mM DTT, and 0.01% NP-40

-

Capzimin (or other test compounds) dissolved in DMSO

-

384-well plates

-

Fluorescence polarization plate reader (Excitation: 480 nm, Emission: 520 nm)

Procedure:

-

Prepare serial dilutions of Capzimin in assay buffer containing 3% DMSO.

-

In a 384-well plate, add 5 µL of the diluted compound.

-

Add 5 µL of diluted human 26S proteasome to each well.

-

Initiate the reaction by adding 5 µL of the Ub4-peptideOG substrate (final concentration ~3 nM).

-

Incubate the plate at 30°C.

-

Measure fluorescence polarization at multiple time points.

-

Normalize the data to DMSO controls and fit the dose-response data to determine the IC50 value.[12]

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of Capzimin on cell viability by measuring the amount of ATP, which is an indicator of metabolically active cells.

Materials:

-

HCT116 cells (or other cancer cell lines)

-

Culture medium (e.g., McCoy's 5A with 10% or 2.5% FBS)

-

Capzimin

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Seed HCT116 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Capzimin for 72 hours.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Normalize the luminescence values to DMSO-treated controls and fit the data to a dose-response curve to determine the GI50 value.[12]

Western Blot Analysis of Ubiquitinated Proteins and Apoptosis Markers

This technique is used to detect the accumulation of polyubiquitinated proteins and markers of apoptosis in cells treated with Capzimin.

Materials:

-

HCT116 cells

-

Capzimin, Bortezomib (BTZ) as a positive control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-ubiquitin, anti-p53, anti-Hif1α, anti-PARP1, anti-cleaved Caspase-3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat HCT116 cells with the indicated concentrations of Capzimin or BTZ for the desired time (e.g., 6 or 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[1][13]

Conclusion

Capzimin represents a promising first-in-class inhibitor of the Rpn11 deubiquitinase. Its distinct mechanism of action, potent anti-proliferative activity against various cancer cell lines, and efficacy in bortezomib-resistant contexts highlight its potential as a novel therapeutic agent.[1][6] The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic utility of targeting Rpn11 with Capzimin and related compounds.

References

- 1. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Participation of the proteasomal lid subunit Rpn11 in mitochondrial morphology and function is mapped to a distinct C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]

- 6. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]

- 7. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.com [glpbio.com]

- 13. researchgate.net [researchgate.net]

The Core Mechanism of 26S Proteasome Inhibition by Capzimin: A Technical Guide

Introduction

The 26S proteasome is a critical multi-catalytic protease complex responsible for regulated protein degradation, a cornerstone of cellular homeostasis. By clearing misfolded or damaged proteins and controlling the levels of key regulatory proteins, the ubiquitin-proteasome system (UPS) governs essential processes such as cell cycle progression, signal transduction, and stress response. Its central role in maintaining protein quality control, or "proteostasis," makes it a prime therapeutic target, particularly in oncology. Cancer cells, with their high rates of proliferation and accumulation of genetic mutations, are often more reliant on the proteasome to manage proteotoxic stress, rendering them more vulnerable to its inhibition.

While clinically successful proteasome inhibitors like bortezomib and carfilzomib target the proteolytic activity of the 20S core particle, the emergence of drug resistance necessitates the development of agents with alternative mechanisms. Capzimin represents a first-in-class inhibitor that acts not on the 20S core, but on the 19S regulatory particle. This guide provides a detailed technical overview of its unique inhibitory mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Targeting the Rpn11 Subunit

Capzimin exerts its inhibitory effect by specifically targeting Rpn11 (also known as POH1 or PSMD14), an essential deubiquitinase (DUB) located in the lid of the 19S regulatory particle.[1][2][3]

-

Role of Rpn11 : Rpn11 is a metalloprotease belonging to the JAMM (JAB1/MPN/Mov34) family. Its function is to cleave the polyubiquitin chain from a substrate protein immediately before its translocation into the 20S catalytic core for degradation. This deubiquitination step is crucial for substrate processing and recycling of ubiquitin monomers.

-

Zinc Chelation : The catalytic activity of Rpn11 depends on a zinc ion (Zn²⁺) coordinated within its active site. Capzimin's structure incorporates a quinoline-8-thiol (8TQ) moiety, which acts as a potent metal-binding pharmacophore.[2] Capzimin inhibits Rpn11 by directly chelating this essential catalytic zinc ion, thereby inactivating the enzyme.[4][5]

-

Uncompetitive Inhibition : The inhibition of Rpn11 by Capzimin is reversible and has been characterized as uncompetitive.[1][4] This suggests that Capzimin binds to the enzyme-substrate complex. In contrast, its inhibitory action against other related JAMM proteases, such as AMSH and BRCC36, is competitive.[1][4]

The targeted inhibition of Rpn11 represents a novel strategy to disrupt proteasome function, leading to a distinct set of cellular consequences compared to 20S core inhibitors.

Quantitative Data on Inhibitory Activity

Capzimin's potency and selectivity have been quantified through various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of Capzimin (IC₅₀)

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of Capzimin against Rpn11 and other JAMM metalloproteases, demonstrating its selectivity.

| Target Enzyme | IC₅₀ Value | Reference |

| Rpn11 | 0.34 µM | [4] |

| AMSH | 4.5 µM | [6] |

| BRCC36 | 2.3 µM | [6] |

| Csn5 | 30 µM | [6] |

Lower IC₅₀ values indicate greater potency.

Table 2: Cellular Growth Inhibitory Activity of Capzimin (GI₅₀)

This table shows the concentration of Capzimin required to inhibit the growth of various human cancer cell lines by 50% (GI₅₀).

| Cell Line | Cancer Type | GI₅₀ Value | Reference |

| HCT116 | Colon Carcinoma | ~2.0 µM | [1] |

| K562 | Leukemia | 1.0 µM | [6] |

| SR | Leukemia | 0.67 µM | [6] |

| NCI-H460 | Non-small Cell Lung | 0.7 µM | [6] |

| MCF7 | Breast Cancer | 1.0 µM | [6] |

| Bortezomib-resistant RPE | Retinal Pigment Epithelial | Same as WT | [1] |

Cellular Consequences of Rpn11 Inhibition

The inhibition of Rpn11 by Capzimin triggers a cascade of cellular events characteristic of proteasome malfunction.

-

Accumulation of Ubiquitinated Proteins : The most direct consequence is the cellular accumulation of high-molecular-weight polyubiquitinated proteins, as their removal by Rpn11 is blocked.[1][7] This includes well-characterized proteasome substrates such as the tumor suppressor p53 and the hypoxia-inducible factor Hif1α.[1][2][7]

-

Induction of the Unfolded Protein Response (UPR) : The disruption of proteostasis and buildup of ubiquitinated proteins induces significant cellular stress, leading to the activation of the UPR.[1][2][5] This is a protective mechanism to restore homeostasis but can trigger cell death if the stress is prolonged or severe.

-

Aggresome Formation : Cells treated with Capzimin exhibit the formation of aggresomes—pericentral aggregates containing ubiquitinated proteins.[1][4][7] This is a cellular response to sequester potentially toxic protein aggregates.

-

Apoptosis Induction : Ultimately, the sustained proteotoxic stress caused by Capzimin treatment leads to programmed cell death (apoptosis). This has been confirmed by the detection of cleaved caspase 3 and cleaved poly ADP-ribose polymerase (PARP), which are hallmarks of apoptosis.[6]

-

Efficacy in Drug-Resistant Cells : Critically, Capzimin retains its efficacy in cancer cells that have developed resistance to 20S inhibitors like bortezomib.[1][3][5] This highlights the therapeutic potential of its distinct mechanism of action to overcome a major clinical challenge.

Experimental Protocols

The characterization of Capzimin's mechanism relies on a suite of biochemical and cell-based assays.

In Vitro Rpn11 Deubiquitination Assay

-

Objective : To measure the direct inhibitory effect of Capzimin on the enzymatic activity of purified Rpn11.

-

Methodology :

-

Assay Setup : Purified Rpn11-Rpn8 complex is incubated with a substrate, typically K48-linked di-ubiquitin, in an appropriate reaction buffer.

-

Inhibitor Addition : The reaction is performed in the presence of varying concentrations of Capzimin or a vehicle control (e.g., DMSO).

-

Reaction and Quenching : The reaction is allowed to proceed for a defined time at 37°C and is then stopped by adding SDS-PAGE loading buffer.

-

Analysis : The reaction products are resolved by SDS-PAGE and visualized with Coomassie blue staining. Inhibition is quantified by measuring the decrease in substrate cleavage (disappearance of the di-ubiquitin band and appearance of the mono-ubiquitin band).[2] A fluorescence polarization assay can also be used for high-throughput screening.[2]

-

Cellular Proteasome Activity Assay (UbG76V-GFP Reporter)

-

Objective : To monitor the inhibition of proteasome activity within living cells.

-

Methodology :

-

Cell Line : A cell line stably expressing the UbG76V-GFP reporter is used. This fusion protein is a substrate for the UPS and is rapidly degraded under normal conditions, resulting in low basal fluorescence.

-

Treatment : Cells are treated with varying concentrations of Capzimin, a positive control (e.g., MG132), or a vehicle control for a specified duration (e.g., 4-6 hours).

-

Analysis : Inhibition of the proteasome prevents the degradation of UbG76V-GFP, leading to its accumulation and a corresponding increase in cellular green fluorescence. This can be visualized by fluorescence microscopy or quantified using flow cytometry or a plate reader.[1][7] A cycloheximide chase assay can be performed to measure the stabilization and half-life of the reporter protein.[7]

-

Immunoblotting (Western Blot)

-

Objective : To detect the accumulation of endogenous proteasome substrates and markers of apoptosis.

-

Methodology :

-

Cell Lysis : Cancer cells (e.g., HCT116, 22RV1) are treated with Capzimin for a set time (e.g., 6-48 hours). After treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification : The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunodetection : The membrane is blocked and then incubated with primary antibodies specific for proteins of interest, such as ubiquitin, p53, Hif1α, or cleaved caspase-3. A loading control (e.g., β-actin or GAPDH) is always included.

-

Visualization : After incubation with a corresponding secondary antibody, the protein bands are visualized using chemiluminescence. An increase in the band intensity for substrates like p53 or ubiquitin indicates proteasome inhibition.[6][7]

-

Cell Viability Assay (GI₅₀ Determination)

-

Objective : To determine the concentration of Capzimin that inhibits cell growth by 50%.

-

Methodology :

-

Cell Seeding : Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Drug Treatment : A serial dilution of Capzimin is added to the wells, and the cells are incubated for a defined period (e.g., 72 hours).

-

Viability Measurement : A cell viability reagent (e.g., WST-1, MTS, or CellTiter-Glo) is added to each well. These reagents produce a colorimetric or luminescent signal proportional to the number of viable cells.

-

Data Analysis : The absorbance or luminescence is measured using a plate reader. The results are normalized to vehicle-treated control cells, and the GI₅₀ value is calculated by fitting the data to a dose-response curve.

-

Conclusion

Capzimin inhibits the 26S proteasome through a novel and specific mechanism: the direct chelation of the catalytic zinc ion in the active site of the Rpn11 deubiquitinase. This action, distinct from all clinically approved proteasome inhibitors that target the 20S core, prevents the removal of polyubiquitin chains from substrates, leading to their accumulation, severe proteotoxic stress, and ultimately, apoptotic cell death. Its ability to kill cancer cells, including those resistant to conventional proteasome inhibitors, establishes Capzimin as a valuable chemical probe and a promising lead compound for a new class of anti-cancer therapeutics.

References

- 1. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Role of Capzimin in the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis and a validated target for anti-cancer therapies. While existing proteasome inhibitors primarily target the 20S catalytic core, there is a compelling need for agents with novel mechanisms of action to overcome resistance and improve therapeutic outcomes. Capzimin, a derivative of quinoline-8-thiol, has emerged as a potent and specific inhibitor of the proteasome isopeptidase Rpn11, a zinc metalloenzyme within the 19S regulatory particle. This technical guide provides an in-depth overview of Capzimin's mechanism of action, its effects on cellular processes, and detailed protocols for key experimental assays. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of Capzimin's role in the UPS.

Introduction: Targeting a Novel Node in the Proteasome

The 26S proteasome is a multi-subunit complex responsible for the degradation of the majority of intracellular proteins, which are targeted for destruction via polyubiquitination.[1] It is composed of a 20S core particle, which houses the proteolytic active sites, and one or two 19S regulatory particles that recognize, deubiquitinate, unfold, and translocate ubiquitinated substrates into the 20S core.[2]

Current FDA-approved proteasome inhibitors, such as bortezomib and carfilzomib, target the chymotrypsin-like activity of the β5 subunit within the 20S core.[3] While clinically effective in treating multiple myeloma, resistance to these agents is a significant challenge.[4] This has spurred the development of next-generation proteasome inhibitors with distinct mechanisms of action.

Capzimin represents a novel class of proteasome inhibitors that targets the 19S regulatory particle, specifically the deubiquitinating enzyme (DUB) Rpn11 (also known as POH1 or PSMD14).[5][6] Rpn11 is a JAMM (JAB1/MPN/Mov34 metalloenzyme) domain-containing DUB that cleaves the polyubiquitin chain from substrates immediately before their translocation into the 20S core, a crucial step for efficient protein degradation.[5] By inhibiting Rpn11, Capzimin offers an alternative strategy to disrupt proteasome function and induce cancer cell death.[7]

Mechanism of Action of Capzimin

Capzimin's primary mechanism of action is the potent and specific inhibition of the isopeptidase activity of Rpn11.[7] It is a derivative of quinoline-8-thiol (8TQ), and its inhibitory activity is attributed to the chelation of the catalytic zinc ion in the active site of Rpn11.[5]

Biochemical Activity and Selectivity

Capzimin exhibits significant potency and selectivity for Rpn11 over other related metalloenzymes. This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window.

| Enzyme | IC50 (µM) | Selectivity vs. Rpn11 |

| Rpn11 | 0.34[6] | - |

| Csn5 | 30[2][5] | ~88-fold |

| AMSH | 4.5[2][5] | ~13-fold |

| BRCC36 | 2.3[2][5] | ~7-fold |

| Table 1: In vitro inhibitory activity of Capzimin against Rpn11 and other JAMM domain metalloproteases. |

Mode of Inhibition

Interestingly, the mode of inhibition by Capzimin varies between different enzymes. It acts as an uncompetitive inhibitor of the 26S proteasome, suggesting it binds to the enzyme-substrate complex.[5][7] In contrast, it behaves as a competitive inhibitor against AMSH and BRCC36.[5]

Cellular Effects of Capzimin

Inhibition of Rpn11 by Capzimin leads to a cascade of cellular events characteristic of proteasome inhibition, ultimately culminating in apoptosis.

Accumulation of Polyubiquitinated Proteins

A primary consequence of Rpn11 inhibition is the accumulation of high molecular weight polyubiquitinated proteins.[5] This is because substrates targeted for degradation remain attached to their ubiquitin chains and cannot be efficiently processed by the proteasome. This accumulation can be readily observed by immunoblotting for ubiquitin.

Stabilization of Proteasome Substrates

Capzimin treatment leads to the stabilization and accumulation of well-characterized proteasome substrates, including:

-

p53: A tumor suppressor protein.[5]

-

Hif1α: A transcription factor involved in cellular response to hypoxia.[5]

-

Nrf2: A transcription factor that regulates the expression of antioxidant proteins.[5]

The stabilization of a reporter protein like UbG76V-GFP is also a hallmark of Capzimin activity, with an IC50 of 0.6 µM in a cycloheximide chase assay.[4][5]

Induction of the Unfolded Protein Response (UPR)

The accumulation of misfolded and polyubiquitinated proteins triggers cellular stress, leading to the activation of the unfolded protein response (UPR).[5] This is a signaling pathway aimed at restoring protein homeostasis. Markers of UPR activation observed after Capzimin treatment include the phosphorylation of PERK and the splicing of XBP1s.[5]

Aggresome Formation

Sustained proteasome inhibition results in the formation of aggresomes, which are perinuclear inclusions containing aggregated, misfolded proteins.[5] Treatment of cells with Capzimin induces the formation of aggresomes, which can be visualized by immunostaining for markers such as ubiquitin, HDAC6, and p62/SQSTM1.[4][5]

Induction of Apoptosis in Cancer Cells

By disrupting protein homeostasis and inducing cellular stress, Capzimin effectively triggers apoptosis in cancer cells.[2] This is evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[2] Importantly, Capzimin demonstrates activity against cancer cell lines that are resistant to the 20S proteasome inhibitor bortezomib, highlighting its potential to overcome clinical resistance.[7]

Quantitative Data on Capzimin Activity

In Vitro Inhibitory Concentration

| Enzyme | IC50 (µM) |

| Rpn11 | 0.34[6] |

| Csn5 | 30[2][5] |

| AMSH | 4.5[2][5] |

| BRCC36 | 2.3[2][5] |

| Table 2: Summary of Capzimin's in vitro IC50 values. |

Cellular Growth Inhibition

Capzimin exhibits potent anti-proliferative activity across a range of cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Cancer | ~2.0 (10% FBS), 0.6 (2.5% FBS)[5] |

| SR | Leukemia | 0.67[2] |

| K562 | Leukemia | 1.0[2] |

| NCI-H460 | Non-small cell lung | 0.7[2] |

| MCF7 | Breast Cancer | 1.0[2] |

| A549 | Lung Cancer | 3.8[2] |

| HEK-293T | - | 2.1[2] |

| Median GI50 (NCI-60 panel) | Various | 3.3[2] |

| Table 3: 50% Growth Inhibition (GI50) of Capzimin in various cancer cell lines. |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Capzimin inhibits Rpn11, leading to cellular stress and apoptosis.

Caption: Immunoblotting workflow to detect protein accumulation after Capzimin treatment.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of Capzimin.

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density that allows for logarithmic growth over the treatment period.

-

Compound Treatment: The following day, treat the cells with a serial dilution of Capzimin (e.g., ranging from 0.01 to 100 µM) or vehicle control (DMSO) for 72 hours.

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to calculate the GI50 value.

Immunoblotting for Protein Accumulation

This protocol is used to detect the accumulation of polyubiquitinated proteins and specific proteasome substrates.

-

Cell Treatment: Plate cells (e.g., HCT116) and treat with Capzimin (e.g., 2 or 10 µM) or a control compound (e.g., 1 µM bortezomib) for a specified time (e.g., 6 hours).[4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., ubiquitin, p53, Hif1α) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cycloheximide (CHX) Chase Assay

This assay is used to determine the stability of a specific protein.

-

Cell Transfection/Culture: Use cells stably expressing a reporter protein (e.g., UbG76V-GFP) or analyze an endogenous protein of interest.

-

Inhibition of Protein Synthesis: Treat cells with cycloheximide (a protein synthesis inhibitor) to block the production of new proteins.

-

Capzimin Treatment: Concurrently or subsequently, treat the cells with Capzimin or a vehicle control.

-

Time-Course Lysis: Lyse the cells at various time points after treatment (e.g., 0, 2, 4, 6 hours).

-

Immunoblotting: Perform immunoblotting as described above to detect the levels of the protein of interest at each time point. The rate of protein degradation can be determined by quantifying the band intensities.

Aggresome Formation Assay

This assay visualizes the formation of aggresomes upon Capzimin treatment.

-

Cell Culture and Treatment: Grow cells (e.g., A549) on coverslips and treat with Capzimin (e.g., 10 µM) or a positive control (e.g., 5 µM MG132) for 15 hours.[4][5]

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block the cells with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with primary antibodies against aggresome markers (e.g., ubiquitin, HDAC6, p62/SQSTM1) for 1 hour.

-

Wash and incubate with fluorescently labeled secondary antibodies for 1 hour.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

-

-

Microscopy: Visualize the cells using a fluorescence microscope. Aggresomes will appear as bright, punctate structures, typically near the nucleus.

Unfolded Protein Response (UPR) Assay

This protocol assesses the activation of the UPR pathway.

-

Cell Treatment: Treat cells (e.g., HCT116) with Capzimin for a specified time.

-

RNA Extraction and RT-PCR (for XBP1 splicing):

-

Extract total RNA from the cells.

-

Perform reverse transcription followed by PCR using primers that flank the intron in the XBP1 mRNA. Splicing of XBP1 results in a smaller PCR product that can be resolved on an agarose gel.

-

-

Immunoblotting (for PERK phosphorylation):

-

Perform immunoblotting as described above using antibodies that specifically recognize the phosphorylated (active) form of PERK and total PERK. An increase in the ratio of phosphorylated PERK to total PERK indicates UPR activation.

-

Conclusion

Capzimin represents a promising new class of proteasome inhibitors with a distinct mechanism of action targeting the Rpn11 deubiquitinase. Its ability to induce apoptosis in cancer cells, including those resistant to conventional proteasome inhibitors, underscores its potential as a valuable therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the role of Capzimin and the broader implications of targeting the 19S regulatory particle in cancer therapy. Further research into the in vivo efficacy, safety profile, and potential combination therapies will be crucial in translating the preclinical promise of Capzimin into clinical reality.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abcam.com [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rpn11 inhibitor 3027 | Rpn11 inhibitor | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

Capzimin's Impact on Cellular Protein Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11, represents a novel therapeutic avenue in cancer treatment by targeting cellular protein homeostasis. This technical guide provides an in-depth analysis of Capzimin's mechanism of action, its effects on cellular signaling pathways, and detailed protocols for key experimental procedures. By inhibiting the deubiquitinating activity of Rpn11, a critical component of the 19S regulatory particle of the proteasome, Capzimin leads to the accumulation of polyubiquitinated proteins, inducing the Unfolded Protein Response (UPR) and ultimately triggering apoptosis in cancer cells. This document summarizes the quantitative data on Capzimin's efficacy and specificity, outlines detailed experimental methodologies, and provides visual representations of the affected signaling pathways to facilitate further research and drug development.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for maintaining protein homeostasis through the targeted degradation of proteins. Its dysregulation is implicated in various diseases, including cancer. The 26S proteasome, the central enzyme of the UPS, is a multi-subunit complex composed of a 20S core particle responsible for proteolysis and a 19S regulatory particle that recognizes and processes ubiquitinated substrates.

Capzimin is a first-in-class inhibitor that specifically targets the Rpn11 subunit of the 19S regulatory particle. Rpn11, a zinc metalloisopeptidase, is responsible for cleaving the polyubiquitin chain from substrates prior to their degradation by the 20S core particle. By inhibiting Rpn11, Capzimin effectively blocks the degradation of polyubiquitinated proteins, leading to their accumulation and subsequent cellular stress. This disruption of protein homeostasis preferentially affects cancer cells, which are often more dependent on a functional UPS to manage the high levels of misfolded and mutated proteins resulting from rapid proliferation and genomic instability.

This guide details the biochemical and cellular effects of Capzimin, providing a comprehensive resource for researchers in the field.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding Capzimin's inhibitory activity and its effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Capzimin

| Target Enzyme | IC50 (µM) | Inhibition Type |

| Rpn11 | 0.34 | Uncompetitive |

| AMSH | 4.5 | Competitive |

| BRCC36 | 2.3 | Competitive |

| Csn5 | 30 | - |

| HDAC6 | >200 | - |

| MMP2 | >200 | - |

| MMP12 | >200 | - |

| Carbonic Anhydrase II | >200 | - |

| Glyoxalase I (GLO1) | 43 | - |

Data compiled from Li et al., 2017.[1]

Table 2: Capzimin Growth Inhibition (GI50) in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Cancer | ~2.0 (10% FBS), 0.6 (2.5% FBS) |

| RPE1 (WT) | Retinal Pigment Epithelial | Not specified, but same as Bortezomib-resistant |

| RPE1 (Bortezomib-resistant) | Retinal Pigment Epithelial | Not specified, but same as WT |

| SR | Leukemia | 0.67 |

| K562 | Leukemia | 1.0 |

| NCI-H460 | Non-small Cell Lung Cancer | 0.7 |

| MCF7 | Breast Cancer | 1.0 |

Data compiled from Li et al., 2017 and MedchemExpress product information.[1]

Table 3: Summary of Proteomic Analysis of Capzimin-Treated Cells

| Total Proteins Identified | Total Ubiquitination Sites Identified | Quantified Ubiquitination Sites | Sites with >2-fold Change |

| 4,447 | 14,325 | 3,930 | 2,556 |

Quantitative proteomics was performed on 293T cells treated with 10 µM Capzimin for 8 hours. Data from Li et al., 2017.[1]

Signaling Pathways Affected by Capzimin

Capzimin's inhibition of Rpn11 and the subsequent accumulation of polyubiquitinated proteins trigger two major signaling pathways: the Unfolded Protein Response (UPR) and Apoptosis.

Unfolded Protein Response (UPR) Pathway

The accumulation of misfolded and polyubiquitinated proteins in the cytoplasm and endoplasmic reticulum (ER) leads to ER stress and activation of the UPR. Capzimin treatment has been shown to induce key markers of the UPR.[1][2]

Caption: Capzimin-induced UPR pathway.

Apoptosis Pathway

Prolonged ER stress and the accumulation of toxic protein aggregates ultimately lead to the induction of apoptosis. Capzimin treatment results in the activation of key apoptotic markers, including cleaved caspase-3 and cleaved PARP1.[1]

Caption: Capzimin-induced apoptosis pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Capzimin are provided below.

Cell Viability Assay

This protocol is used to determine the concentration of Capzimin that inhibits cell growth by 50% (GI50).

-

Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 2,000 cells per well in complete medium (10% FBS). For low serum conditions, use medium with 2.5% FBS.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of Capzimin (e.g., from 0.01 to 100 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO-treated control wells and plot the results as a percentage of cell viability versus Capzimin concentration. Calculate the GI50 value using a suitable software (e.g., GraphPad Prism).[1]

Immunoblotting

This protocol is used to detect the levels of specific proteins in cells treated with Capzimin.

-

Cell Lysis: Treat cells (e.g., HCT116) with the desired concentrations of Capzimin or control compounds for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., ubiquitin, p53, Hif1α, PERK, BiP, XBP1s, CHOP, cleaved caspase-3, PARP1, GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][2]

Cycloheximide Chase Assay

This assay is used to determine the stability of a specific protein.

-

Cell Treatment: Treat HeLa cells stably expressing a reporter protein (e.g., UbG76V-GFP) with Capzimin at various concentrations or DMSO.

-

Protein Synthesis Inhibition: Add cycloheximide (a protein synthesis inhibitor) to the culture medium at a final concentration of 100 µg/mL.

-

Time Course Collection: Harvest cells at different time points after the addition of cycloheximide (e.g., 0, 2, 4, 6 hours).

-

Analysis: Lyse the cells and analyze the levels of the reporter protein at each time point by immunoblotting as described above. The rate of disappearance of the protein indicates its stability. The half-life of the protein can be calculated from the degradation curve.[1]

Aggresome Formation Assay

This assay is used to visualize the formation of aggresomes, which are cellular aggregates of misfolded proteins.

-

Cell Treatment: Seed A549 cells on coverslips in a 24-well plate. Treat the cells with Capzimin (e.g., 10 µM), MG132 (a proteasome inhibitor, e.g., 5 µM) as a positive control, or DMSO for 15 hours.

-

Cell Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block the cells with 1% BSA in PBS for 30 minutes. Incubate with primary antibodies against aggresome markers such as ubiquitin, HDAC6, or p62/SQSTM1 for 1 hour.

-

Fluorescence Microscopy: After washing, incubate with fluorescently labeled secondary antibodies for 1 hour. Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The appearance of punctate intracellular structures indicates aggresome formation.[1][2]

Quantitative Ubiquitin Remnant Profiling (Proteomics)

This protocol provides a global view of the changes in protein ubiquitination upon Capzimin treatment.

-

Cell Culture and Lysis: Culture 293T cells in SILAC media (heavy, medium, and light) to label the proteomes. Treat the cells with Capzimin or a vehicle control. Lyse the cells in a urea-containing buffer.

-

Protein Digestion and Peptide Purification: Reduce and alkylate the proteins, followed by digestion with trypsin. Purify the resulting peptides using a C18 solid-phase extraction column.

-

Ubiquitin Remnant Immuno-affinity Purification: Use an antibody that specifically recognizes the di-glycine remnant left on ubiquitinated lysine residues after tryptic digest to enrich for ubiquitinated peptides.

-

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the ubiquitinated peptides using a proteomics software suite (e.g., MaxQuant). Determine the fold-change in ubiquitination at specific sites between Capzimin-treated and control cells.[1]

Conclusion

Capzimin presents a promising strategy for cancer therapy by targeting a distinct mechanism within the ubiquitin-proteasome system. Its specific inhibition of Rpn11 leads to a cascade of cellular events, including the accumulation of polyubiquitinated proteins, induction of the Unfolded Protein Response, and ultimately, apoptosis. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this technical guide offer a comprehensive resource for researchers and drug development professionals to further explore the therapeutic potential of Capzimin and to develop novel agents targeting cellular protein homeostasis.

References

Unveiling Capzimin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capzimin is a novel, potent, and specific small-molecule inhibitor of the 26S proteasome-associated deubiquitinase Rpn11 (also known as PSMD14). Its discovery represents a significant advancement in the field of proteostasis modulation, offering a distinct mechanism of action compared to clinically approved 20S proteasome inhibitors like bortezomib. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Capzimin, tailored for researchers and professionals in drug development. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Discovery and Synthesis

From Fragment Screening to a Potent Inhibitor

The discovery of Capzimin was the result of a fragment-based drug discovery (FBDD) approach coupled with high-throughput screening. The initial efforts identified quinoline-8-thiol (8TQ) as a promising inhibitor of Rpn11.[1] Subsequent medicinal chemistry optimization of the 8TQ scaffold led to the development of Capzimin, a more potent and selective inhibitor.[1]

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for Capzimin is not publicly available in a single comprehensive document, the general synthetic route involves the coupling of a quinoline-3-carboxylic acid derivative with 2-(2-aminoethyl)thiazole. This is a standard amide bond formation reaction. The synthesis of the Capzimin dimer, 8,8'-Dithiobis[N-[2-(2-thiazolyl)ethyl]-3-quinolinecarboxamide], would involve an additional oxidation step to form the disulfide bridge.

Plausible Synthetic Pathway for Capzimin Monomer:

A likely synthetic approach would involve the activation of a suitable quinoline-3-carboxylic acid derivative, followed by its reaction with 2-(2-aminoethyl)thiazole. Common amide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) could be employed to facilitate this reaction.

Mechanism of Action

Capzimin exerts its biological effects by specifically targeting and inhibiting the deubiquitinase (DUB) activity of Rpn11, a critical component of the 19S regulatory particle of the 26S proteasome. Rpn11 is a metalloprotease that contains a catalytic zinc ion in its active site.[2] Capzimin is believed to inhibit Rpn11 by chelating this essential zinc ion.[2]

By inhibiting Rpn11, Capzimin prevents the removal of polyubiquitin chains from proteins targeted for degradation. This leads to the accumulation of polyubiquitinated substrates, stalls the proteasome, and ultimately induces cellular stress responses, including the unfolded protein response (UPR) and apoptosis.[3]

Signaling Pathway

The inhibition of Rpn11 by Capzimin initiates a cascade of cellular events culminating in apoptosis. A simplified representation of this signaling pathway is depicted below.

Caption: Capzimin inhibits Rpn11, leading to the accumulation of polyubiquitinated proteins, induction of the UPR, and ultimately apoptosis.

Quantitative Data

The following tables summarize the key quantitative data reported for Capzimin, including its inhibitory activity against various enzymes and its anti-proliferative effects on different cancer cell lines.

Table 1: Inhibitory Activity of Capzimin Against Deubiquitinases

| Enzyme | IC50 (µM) | Selectivity vs. Rpn11 | Reference |

| Rpn11 | 0.34 | - | [4] |

| Csn5 | 30 | ~88-fold | [5] |

| AMSH | 4.5 | ~13-fold | [5] |

| BRCC36 | 2.3 | ~7-fold | [5] |

Table 2: Anti-proliferative Activity of Capzimin (GI50 values)

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| 293T | - | 2.1 | [6] |

| A549 | Non-small cell lung cancer | 3.8 | [6] |

| SR | Leukemia | 0.67 | [5] |

| K562 | Leukemia | 1.0 | [5] |

| NCI-H460 | Non-small cell lung cancer | 0.7 | [5] |

| MCF7 | Breast cancer | 1.0 | [5] |

| HCT116 | Colon cancer | ~2.0 (10% FBS) | |

| HCT116 | Colon cancer | 0.6 (2.5% FBS) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Capzimin.

Rpn11 Inhibition Assay (Fluorescence Polarization)

This assay measures the deubiquitinating activity of Rpn11 using a fluorescently labeled substrate.

Workflow:

Caption: Workflow for determining the IC50 of Capzimin against Rpn11 using a fluorescence polarization assay.

Protocol:

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA, and 2 mM ATP.

-

Purified Rpn11/Rpn8 heterodimer.

-

Fluorescent substrate: A tetra-ubiquitin chain linked to a peptide with an Oregon Green label (Ub4-peptideOG).

-

-

Procedure:

-

Prepare serial dilutions of Capzimin in DMSO.

-

In a 384-well plate, add purified Rpn11/Rpn8 to the assay buffer.

-

Add the diluted Capzimin or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the fluorescent substrate.

-

Incubate the plate at 30°C.

-

Measure the fluorescence polarization at various time points using a plate reader.

-

-

Data Analysis:

-

The decrease in fluorescence polarization indicates the cleavage of the substrate by Rpn11.

-

Plot the initial reaction rates against the logarithm of the Capzimin concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of Capzimin on the proliferation of cancer cells by measuring ATP levels.

Protocol:

-

Cell Culture:

-

Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of Capzimin or DMSO (vehicle control) for 72 hours.

-

-

Measurement:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence values to the DMSO-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the Capzimin concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

-

Immunoblotting

Immunoblotting is used to detect the accumulation of polyubiquitinated proteins and markers of apoptosis in Capzimin-treated cells.

Protocol:

-

Cell Lysis:

-

Treat cells (e.g., HCT116) with the desired concentrations of Capzimin or control compounds for the specified time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ubiquitin, p53, PARP, cleaved caspase-3, or other proteins of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cycloheximide Chase Assay

This assay is used to determine the stability of a specific protein by inhibiting new protein synthesis.

Protocol:

-

Cell Culture and Transfection (if necessary):

-

Culture cells and transfect them with a plasmid expressing the protein of interest (e.g., UbG76V-GFP) if it is not endogenously expressed.

-

-

Treatment:

-

Treat the cells with Capzimin or DMSO for a short period (e.g., 1-2 hours) to allow the inhibitor to take effect.

-

Add cycloheximide (a protein synthesis inhibitor, typically 50-100 µg/mL) to the media.

-

-

Time Course:

-

Collect cell lysates at different time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours).

-

-

Analysis:

-

Analyze the protein levels at each time point by immunoblotting as described in section 4.3.

-

Quantify the band intensities and plot them against time to determine the protein's half-life in the presence and absence of Capzimin.

-

Quantitative Ubiquitination Site Profiling

This mass spectrometry-based proteomic approach identifies and quantifies changes in the ubiquitination status of thousands of proteins following Capzimin treatment.

Workflow:

Caption: Workflow for quantitative ubiquitination site profiling using mass spectrometry.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., 293T) and treat them with Capzimin (e.g., 10 µM) or DMSO for a specified duration (e.g., 8 hours). For quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used.

-

-

Sample Preparation:

-

Lyse the cells and digest the proteins with trypsin.

-

Enrich the peptides containing the di-glycine (di-Gly) remnant of ubiquitin using an antibody specific for the K-ε-GG motif.

-

-

Mass Spectrometry:

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the ubiquitinated peptides and proteins by searching the MS/MS data against a protein database.

-

Quantify the relative abundance of each ubiquitination site in Capzimin-treated versus control samples.

-

Conclusion

Capzimin is a valuable research tool for studying the ubiquitin-proteasome system and a promising lead compound for the development of novel anticancer therapeutics. Its unique mechanism of targeting Rpn11 provides an alternative strategy to overcome resistance to conventional 20S proteasome inhibitors. The data and protocols presented in this guide offer a comprehensive resource for scientists working to further elucidate the therapeutic potential of Capzimin and other Rpn11 inhibitors.

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic chemistry - Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

Capzimin-Induced Apoptosis in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and quantitative efficacy of Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11, in inducing apoptosis in various cancer cell lines.

Core Mechanism of Action

Capzimin targets the 26S proteasome, a critical cellular machinery for protein degradation, which is essential for maintaining protein homeostasis, particularly in cancer cells.[1][2][3] Unlike proteasome inhibitors such as bortezomib that target the 20S core particle, Capzimin specifically inhibits the Rpn11 subunit of the 19S regulatory particle.[1][4] Rpn11 is a deubiquitinating enzyme (DUB) responsible for removing polyubiquitin chains from proteins targeted for degradation.

Inhibition of Rpn11 by Capzimin leads to the accumulation of polyubiquitinated proteins at the proteasome. This disruption of proteostasis triggers the Unfolded Protein Response (UPR) and ultimately leads to programmed cell death, or apoptosis.[1][2][4] A key advantage of Capzimin is its ability to induce apoptosis even in cancer cells that have developed resistance to bortezomib.[1][2][4]

Signaling Pathway of Capzimin-Induced Apoptosis

Caption: Signaling pathway of Capzimin-induced apoptosis.

Quantitative Efficacy of Capzimin

Capzimin has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of Capzimin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| HCT116 | Colon Carcinoma | ~2.0 (GI50) | [1] |

| HCT116 (low serum) | Colon Carcinoma | 0.6 (GI50) | [1] |

| SR | Leukemia | 0.67 (GI50) | [1][5] |

| K562 | Leukemia | 1.0 (GI50) | [1][5] |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.7 (GI50) | [1][5] |

| MCF7 | Breast Cancer | 1.0 (GI50) | [1][5] |

| A549 | Lung Carcinoma | Not Specified | [5] |

| HEK-293T | Embryonic Kidney | 2.1 (IC50) | [5] |

| HeLa | Cervical Cancer | 0.6 (IC50) | [5] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Table 2: Selectivity of Capzimin for Rpn11

| Enzyme | IC50 (µM) | Selectivity vs. Rpn11 | Reference |

| Rpn11 | Not explicitly stated, but potent | - | [5] |

| Csn5 | 30 | ~80-fold | [5] |

| AMSH | 4.5 | ~10-fold | [5] |

| BRCC36 | 2.3 | ~6-fold | [5] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize Capzimin-induced apoptosis.

Cell Viability and Growth Inhibition Assay

This protocol is used to determine the GI50 values of Capzimin.

Experimental Workflow

Caption: Workflow for determining GI50 using a luminescence-based assay.

Methodology

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of Capzimin or a vehicle control (e.g., DMSO).

-

Incubation: The treated cells are incubated for 72 hours under standard cell culture conditions.[1]

-

Luminescence Reading: After incubation, a cell viability reagent such as CellTiter-Glo is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Luminescence is measured using a plate reader. The values are normalized to the vehicle control, and the GI50 is calculated by fitting the data to a dose-response curve.[1]

Western Blot Analysis of Apoptosis Markers

This protocol is used to detect the cleavage of key apoptotic proteins, confirming the induction of apoptosis.

Methodology

-

Cell Lysis: HCT116 cells are treated with varying concentrations of Capzimin or a positive control like Bortezomib (BTZ) for 24 hours.[1][4] Following treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against key apoptosis markers, including:

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Analysis of Ubiquitinated Protein Accumulation

This experiment demonstrates the direct effect of Capzimin on the ubiquitin-proteasome system.

Methodology

-

Cell Treatment: HCT116 cells are treated with Capzimin (e.g., 2 or 10 µM), Bortezomib (e.g., 1 µM), or other relevant inhibitors for a specified period, such as 6 hours.[1][6]

-

Western Blotting: Cell lysates are prepared and subjected to western blotting as described in section 3.2.

-

Primary Antibodies: The membranes are probed with antibodies against:

-

Analysis: An accumulation of high molecular weight ubiquitin conjugates and an increase in the levels of p53 and Hif1α indicate inhibition of proteasome function.[1][6]

Annexin V/Propidium Iodide Staining for Apoptosis

This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology

-

Cell Preparation: Adherent cells are detached using a gentle dissociation agent like trypsin, while suspension cells are collected directly.[7] Cells are then washed with PBS.

-

Staining: The cell pellet is resuspended in a binding buffer containing a fluorescently labeled Annexin V conjugate and a viability dye such as Propidium Iodide (PI).[7]

-

Incubation: The cells are incubated in the dark for a short period (e.g., 15 minutes) at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

Capzimin represents a promising therapeutic agent that induces apoptosis in cancer cells through a distinct mechanism of action involving the specific inhibition of the Rpn11 deubiquitinase in the 19S proteasome. Its efficacy in bortezomib-resistant cells highlights its potential to overcome existing drug resistance mechanisms. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of Capzimin and other Rpn11 inhibitors as novel cancer therapeutics.

References

- 1. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]

- 3. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

The Chemical Landscape of Capzimin: A Technical Guide to its Structure, Properties, and Cellular Impact

For Immediate Release

Pasadena, CA – November 10, 2025 – In the intricate world of cellular protein homeostasis, the targeted inhibition of key regulatory components presents a promising frontier for therapeutic intervention, particularly in oncology. Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11, has emerged as a significant molecule of interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological activities of Capzimin, offering a comprehensive resource for its application in research and development.

Chemical Identity and Structure

Capzimin, systematically named 8-Mercapto-N-(2-(thiazol-2-yl)ethyl)quinoline-3-carboxamide, is a small molecule inhibitor that targets the JAMM (Jab1/MPN domain-associated metalloisopeptidase) motif of Rpn11, a critical deubiquitinase subunit of the 19S regulatory particle of the proteasome. The active form of Capzimin is a monomer; however, it is often supplied and more stable as a dimer (8,8'-Dithiobis[N-[2-(2-thiazolyl)ethyl]-3-quinolinecarboxamide]), which readily converts to the active monomeric form under reducing conditions within the cell.

Table 1: Chemical Identification of Capzimin (Monomer)

| Identifier | Value |

| IUPAC Name | 8-Mercapto-N-(2-(thiazol-2-yl)ethyl)quinoline-3-carboxamide |

| CAS Number | 2084867-65-0[1] |

| Chemical Formula | C15H13N3OS2[1] |

| Molecular Weight | 315.41 g/mol [1] |

Table 2: Chemical Identification of Capzimin Dimer

| Identifier | Value |

| IUPAC Name | N-[2-(1,3-thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide[2] |

| CAS Number | 2084868-04-0[3][4][5][6] |

| Chemical Formula | C30H24N6O2S4[4][5][6] |

| Molecular Weight | 628.81 g/mol [2][4] |

Physicochemical Properties

The physicochemical properties of Capzimin and its dimer are crucial for understanding its behavior in experimental settings. The dimer is a solid, typically appearing as a white to yellow powder.

Table 3: Physicochemical Properties of Capzimin Dimer

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 939.4 ± 65.0 °C | [2] |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 12.48 ± 0.46 | [2] |

| Solubility | Soluble in DMSO (≥ 55.67 mg/mL; ≥ 88.53 mM)[1][7] | [1][3][5][6][7] |

| Storage Temperature | -20°C | [2][3][5][7] |

Biological Activity and Properties

Capzimin is a highly potent and selective inhibitor of Rpn11. Its mechanism of action involves the chelation of the catalytic Zn2+ ion within the active site of Rpn11, thereby preventing the deubiquitination of proteasome substrates. This inhibition leads to the accumulation of polyubiquitinated proteins, inducing proteotoxic stress and subsequently triggering cellular apoptosis.

Table 4: In Vitro Inhibitory Activity of Capzimin

| Target | IC50 (μM) | Selectivity vs. Rpn11 |

| Rpn11 | 0.34 - 0.4 | - |

| Csn5 | 30 | ~80-fold[3][5] |

| AMSH | 4.5 | ~10-fold[3][5] |

| BRCC36 | 2.3 | ~6-fold[3][5] |

Table 5: Anti-proliferative Activity of Capzimin (GI50 values)

| Cell Line | Cancer Type | GI50 (μM) |

| SR | Leukemia | 0.67[3] |

| K562 | Leukemia | 1.0[3] |

| NCI-H460 | Non-small cell lung cancer | 0.7[3] |

| MCF7 | Breast cancer | 1.0[3] |

| Median GI50 (NCI-60) | Various | 3.3[3] |

Signaling Pathways Modulated by Capzimin

The inhibition of Rpn11 by Capzimin sets off a cascade of cellular events, primarily the Unfolded Protein Response (UPR) and apoptosis. The accumulation of polyubiquitinated proteins triggers endoplasmic reticulum (ER) stress, activating the UPR as a compensatory mechanism. However, sustained proteasome inhibition overwhelms the UPR, leading to the induction of programmed cell death.

Caption: Overview of Capzimin's mechanism of action.

Caption: Key mediators of the Unfolded Protein Response induced by Capzimin.

Caption: Apoptotic signaling cascade initiated by Capzimin treatment.

Experimental Protocols

Rpn11 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of Capzimin to inhibit the deubiquitinase activity of Rpn11 using a fluorescently labeled ubiquitin substrate.

Methodology:

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 50 µM ATP, 1 mM DTT, and 0.01% NP-40.